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Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and key

characteristics of fluphenazine enanthate, a long-acting injectable antipsychotic medication. It

details the historical context of its development, delineates its synthesis pathways with

accompanying experimental protocols, and presents its physicochemical, pharmacokinetic, and

clinical efficacy data in a structured format. This document also includes visualizations of the

core synthesis pathway and its primary mechanism of action, the dopamine D2 receptor

signaling cascade, to facilitate a deeper understanding for research and development

professionals in the field of psychopharmacology.

Discovery and Historical Context
The development of long-acting injectable (LAI) antipsychotics was a significant advancement

in the management of chronic schizophrenia, primarily aimed at addressing the challenge of

medication non-adherence. The journey to fluphenazine enanthate began with the broader

exploration of phenothiazine derivatives following the discovery of chlorpromazine's

antipsychotic properties in 1952.[1][2][3][4]

Fluphenazine itself came into use in 1959.[5] The impetus for developing long-acting

formulations grew from the need to provide sustained therapeutic effects and improve patient

outcomes in long-term treatment.[3] The development of the first LAI antipsychotics is credited
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to G.R. Daniel, a medical director at the Squibb Institute for Medical Research.[1][3] This

pioneering work led to the introduction of fluphenazine enanthate in 1966, followed by

fluphenazine decanoate in 1968.[1][3] These depot injections, administered intramuscularly,

offered a solution to the problem of covert non-compliance and played a crucial role in the shift

towards community-based psychiatric care.[1]

Synthesis Pathways
The synthesis of fluphenazine enanthate is a multi-step process that begins with the

formation of the core phenothiazine structure, followed by the addition of the piperazine side

chain, and finally, esterification with heptanoic acid (enanthic acid). The following sections

detail the key reactions and experimental protocols.

Synthesis of the Fluphenazine Base
The synthesis of the active pharmaceutical ingredient, fluphenazine, involves the condensation

of 2-(trifluoromethyl)phenothiazine with a piperazine-containing side chain. A common method

is described in U.S. Patent 3,058,979.[5]

Step 1: Synthesis of 2-(Trifluoromethyl)phenothiazine This intermediate is prepared by the

thionation of 3-(trifluoromethyl)diphenylamine.

Step 2: Synthesis of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine This side chain is

synthesized separately.

Step 3: Condensation to form Fluphenazine 2-(Trifluoromethyl)phenothiazine is reacted with 1-

(3-chloropropyl)-4-(2-hydroxyethyl)piperazine in the presence of a strong base, such as

sodamide, in an inert solvent like toluene.

Esterification to Fluphenazine Enanthate
The final step involves the esterification of the hydroxyl group on the piperazine side chain of

fluphenazine with heptanoyl chloride (enanthoyl chloride). This process is detailed in U.S.

Patent 3,194,733.

Experimental Protocol: Synthesis of Fluphenazine Enanthate

Materials:
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Fluphenazine base

Heptanoyl chloride (Enanthoyl chloride)

Pyridine (anhydrous)

Toluene (anhydrous)

Sodium carbonate solution (aqueous)

Anhydrous sodium sulfate

Filter paper

Round-bottom flask with reflux condenser and magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve the fluphenazine base in anhydrous toluene and a slight

excess of anhydrous pyridine. The pyridine acts as a catalyst and an acid scavenger.

With stirring, slowly add a slight molar excess of heptanoyl chloride to the fluphenazine

solution.

Heat the reaction mixture to reflux and maintain for several hours until the reaction is

complete (monitoring by thin-layer chromatography is recommended).

Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with water and a dilute

aqueous sodium carbonate solution to remove pyridine hydrochloride and any unreacted

acid chloride.

Wash the organic layer with water until the aqueous layer is neutral.
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Dry the organic layer over anhydrous sodium sulfate.

Filter the drying agent.

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield

fluphenazine enanthate as a viscous oil.

Physicochemical Properties
Fluphenazine enanthate is a lipophilic ester of fluphenazine, which contributes to its slow

release from the oily depot vehicle after intramuscular injection.

Property Value

Molecular Formula C₂₉H₃₈F₃N₃O₂S

Molecular Weight 549.7 g/mol [6]

Appearance
Pale yellow to yellowish-orange viscous liquid or

oily solid

Solubility
Very soluble in chloroform, ether, cyclohexane,

methanol, ethanol; Insoluble in water

LogP (XLogP3) 7.4[6]

IUPAC Name
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-

yl]propyl]piperazin-1-yl]ethyl heptanoate[6]

Pharmacokinetics
The esterification of fluphenazine to fluphenazine enanthate significantly alters its

pharmacokinetic profile, allowing for a prolonged duration of action.
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Parameter
Value (for Fluphenazine after enanthate
administration)

Route of Administration Intramuscular injection

Time to Peak Plasma Concentration (Tmax) 2-4 days

Half-life (t½)
Approximately 3.6 days after a single injection;

7-10 days with repeated dosing

Metabolism

Hydrolyzed to the active moiety, fluphenazine,

which is then hepatically metabolized via

CYP2D6.

Excretion Primarily renal

Note: Pharmacokinetic parameters can exhibit significant inter-individual variability.

Clinical Efficacy
Fluphenazine enanthate is indicated for the management of schizophrenia. Clinical trials have

demonstrated its efficacy in reducing psychotic symptoms and preventing relapse.

Study Outcome Result

Relapse Rates

Studies have shown that long-acting injectable

fluphenazine significantly reduces relapse rates

compared to placebo in patients with

schizophrenia.[7]

Symptom Reduction (BPRS)

Clinical trials have demonstrated a reduction in

scores on the Brief Psychiatric Rating Scale

(BPRS), indicating an improvement in psychotic

symptoms.[2][7]

BPRS = Brief Psychiatric Rating Scale

Visualizations
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Synthesis Pathway of Fluphenazine Enanthate
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Synthesis Pathway of Fluphenazine Enanthate

Fluphenazine's Mechanism of Action: Dopamine D2
Receptor Signaling
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Fluphenazine's Antagonism of the Dopamine D2 Receptor Signaling Pathway

Experimental Protocols
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Quantification of Fluphenazine in Human Plasma by
HPLC-ECD
This protocol is based on methods developed for the sensitive quantification of fluphenazine in

biological matrices.[2]

Objective: To determine the concentration of fluphenazine in human plasma samples.

Materials:

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector

(ECD)

C18 reverse-phase HPLC column

Plasma samples from patients treated with fluphenazine enanthate

Fluphenazine standard solutions

Internal standard solution (e.g., a structurally similar phenothiazine)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Buffer solution (e.g., phosphate buffer)

Extraction solvent (e.g., a mixture of hexane and isoamyl alcohol)

Vortex mixer

Centrifuge

Evaporation system (e.g., nitrogen evaporator)

Procedure:

Sample Preparation:
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To a known volume of plasma (e.g., 1 mL), add a known amount of the internal standard.

Add a basifying agent (e.g., sodium hydroxide solution) to raise the pH.

Add the extraction solvent, vortex vigorously for several minutes, and then centrifuge to

separate the organic and aqueous layers.

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in a small volume of the HPLC mobile phase.

HPLC-ECD Analysis:

Set up the HPLC system with the appropriate mobile phase (e.g., a mixture of acetonitrile

and buffer) and flow rate.

Equilibrate the column.

Set the potential of the electrochemical detector to an appropriate value for the oxidation

of fluphenazine.

Inject the reconstituted sample onto the HPLC system.

Record the chromatogram and identify the peaks corresponding to fluphenazine and the

internal standard based on their retention times.

Quantification:

Prepare a calibration curve by analyzing a series of plasma samples spiked with known

concentrations of fluphenazine and the internal standard.

Calculate the ratio of the peak area of fluphenazine to the peak area of the internal

standard for both the standards and the unknown samples.

Determine the concentration of fluphenazine in the unknown samples by interpolating from

the calibration curve.
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Conclusion
Fluphenazine enanthate remains a significant therapeutic option in the long-term

management of schizophrenia, a testament to the pioneering work in the mid-20th century to

address the challenges of medication adherence in severe mental illness. A thorough

understanding of its historical development, synthesis, and pharmacological properties is

crucial for researchers and clinicians working to optimize its use and develop next-generation

long-acting antipsychotics. This guide provides a foundational resource for these endeavors,

consolidating key technical information into a single, accessible document.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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